8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid
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Overview
Description
8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of fluorinated anilines and subsequent cyclization to form the quinoline ring . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines with potential biological activities .
Scientific Research Applications
8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it more effective .
Comparison with Similar Compounds
8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: Used in transplantation medicine and for treating rheumatic arthritis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C11H5F4NO3 |
---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
8-fluoro-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO3/c12-6-2-1-5(11(13,14)15)7-8(6)16-3-4(9(7)17)10(18)19/h1-3H,(H,16,17)(H,18,19) |
InChI Key |
SJCXUNCVYAFXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)F |
Origin of Product |
United States |
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